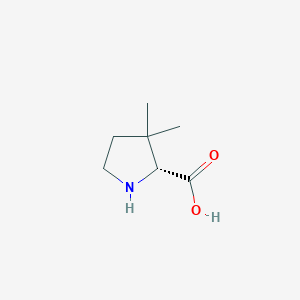
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two methyl groups at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 3,3-dimethylpyrrolidine.
Carboxylation: The precursor undergoes carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved using reagents like carbon dioxide in the presence of a base.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2R)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: Advanced purification techniques, such as crystallization and distillation, are employed to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the role of chiral compounds in biological systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
3,3-Dimethylpyrrolidine-2-carboxylic acid: The racemic mixture containing both (2R) and (2S) enantiomers.
2,2-Dimethylpyrrolidine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the 3-position.
Uniqueness
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in applications requiring precise stereochemical control.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2R)-3,3-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
JQFLYFRHDIHZFZ-YFKPBYRVSA-N |
Isomeric SMILES |
CC1(CCN[C@H]1C(=O)O)C |
Canonical SMILES |
CC1(CCNC1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


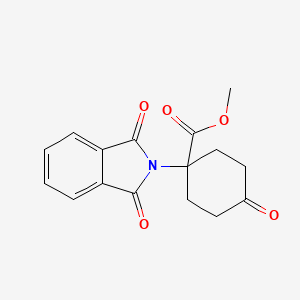

![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)
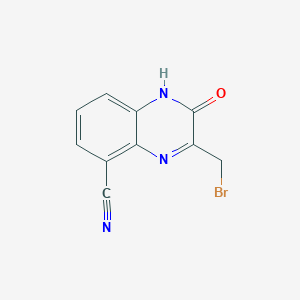
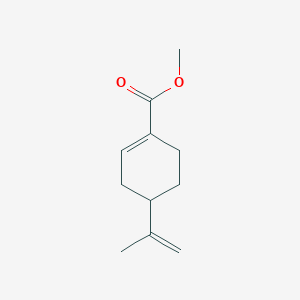
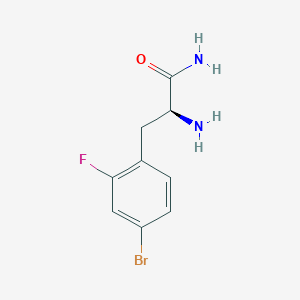
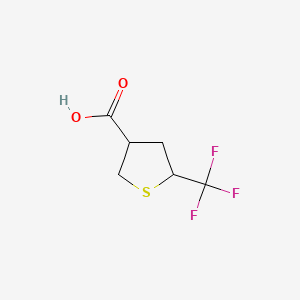
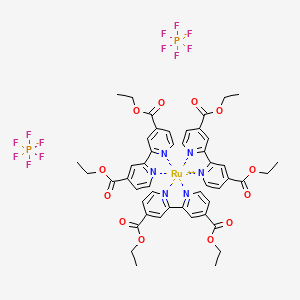
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B13896492.png)
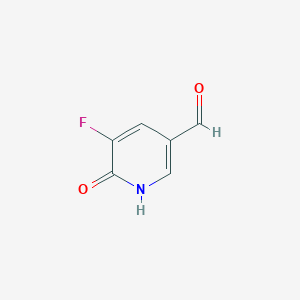
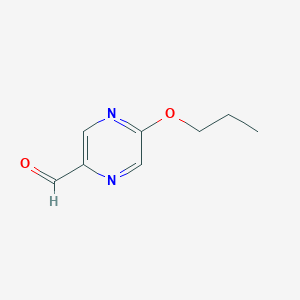
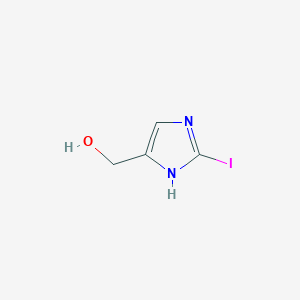
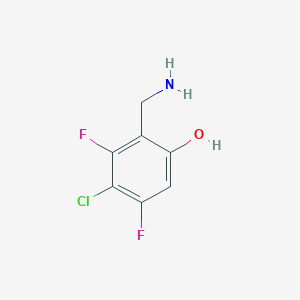
![(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid](/img/structure/B13896525.png)
